molecular formula C9H9F2NO2 B3054592 3-Amino-3-(2,6-difluorophenyl)propanoic acid CAS No. 612532-20-4

3-Amino-3-(2,6-difluorophenyl)propanoic acid

Cat. No.: B3054592
CAS No.: 612532-20-4
M. Wt: 201.17 g/mol
InChI Key: AGYPPOKFXIOJTJ-UHFFFAOYSA-N
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Description

3-Amino-3-(2,6-difluorophenyl)propanoic acid (CAS: 612532-20-4) is a fluorinated β-amino acid derivative with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol. Its structure features a propanoic acid backbone substituted with an amino group and a 2,6-difluorophenyl moiety. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity . It serves as a key intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development, as evidenced by its structural similarity to mGlu2/3 receptor antagonists .

Properties

IUPAC Name

3-amino-3-(2,6-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYPPOKFXIOJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640727
Record name 3-Amino-3-(2,6-difluorophenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612532-20-4
Record name 3-Amino-3-(2,6-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(2,6-difluorophenyl)propanoic acid
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Preparation Methods

The synthesis of 3-Amino-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-Amino-3-(2,6-difluoro-4-methoxyphenyl)propanoic Acid (CAS: 887583-80-4)

  • Structural Difference : A methoxy group is introduced at the 4-position of the phenyl ring.
  • This modification may enhance solubility in polar solvents but reduce membrane permeability .

3-(2,6-Difluorophenyl)-3-acetamidopropanoic Acid (CAS: 1251923-30-4)

  • Structural Difference: The amino group is acetylated, forming an acetamido substituent.
  • Impact : Acetylation increases molecular weight (243.21 g/mol) and reduces basicity, shifting the compound’s ionization profile. This derivative may exhibit improved oral bioavailability due to enhanced lipophilicity, but reduced reactivity in coupling reactions .

Stereochemical Variants

(3R)-3-Amino-3-(2,6-difluorophenyl)propanoic Acid Hydrochloride (CAS: 1354970-44-7)

  • Structural Difference : The (R)-enantiomer in hydrochloride salt form.
  • Impact: Stereochemistry influences receptor binding; for example, (R)-enantiomers of fluorinated amino acids often show higher affinity for glutamate receptors . The hydrochloride salt improves aqueous solubility, facilitating formulation for in vivo studies.

(3R)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid (CAS: 1241684-07-0)

  • Structural Difference : Fluorine atoms are at the 3,5-positions instead of 2,6-positions.
  • Predicted pKa (3.53) is slightly lower than the 2,6-difluoro analog, suggesting stronger acidity .

Fluorine Substitution Patterns

3-Amino-3-(3-fluorophenyl)propanoic Acid (CAS: 723284-81-9)

  • Structural Difference: Mono-fluorination at the 3-position.
  • Impact : Reduced electron-withdrawing effects compared to di-fluorinated analogs, leading to higher basicity (predicted pKa ~4.0) and lower metabolic stability. This compound may serve as a less potent but more synthetically accessible intermediate .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

  • Structural Difference : A trifluoromethyl group replaces the difluorophenyl moiety.
  • Impact : The trifluoromethyl group is highly lipophilic and electron-withdrawing, increasing acidity (pKa ~2.8) and enhancing interactions with hydrophobic binding pockets. However, steric hindrance may limit conformational flexibility .

Functional Group Variations

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic Acid (CAS: 167993-07-9)

  • Structural Difference: Boc-protected amino group.
  • Impact: The Boc group enhances stability during solid-phase synthesis and prevents unwanted side reactions. Deprotection in acidic conditions regenerates the free amino group, making this derivative a versatile intermediate .

α,β-Dehydromonacolin L (Compound 1 from )

  • Structural Difference : A conjugated diene system replaces the fluorophenyl group.
  • Impact : The extended π-system increases rigidity and may confer antioxidant activity, as seen in monacolin analogs. However, the lack of fluorine reduces metabolic resistance .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Key Applications
3-Amino-3-(2,6-difluorophenyl)propanoic acid 612532-20-4 C₉H₉F₂NO₂ 201.17 2,6-difluorophenyl ~3.8 CNS drug intermediates
(3R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid 1241684-07-0 C₉H₉F₂NO₂ 201.17 3,5-difluorophenyl 3.53 Receptor-binding studies
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid 1251923-30-4 C₁₁H₁₁F₂NO₃ 243.21 Acetamido, 2,6-difluorophenyl ~4.5 Bioavailability enhancement
(S)-Boc-protected analog 167993-07-9 C₁₄H₁₇F₂NO₄ 313.29 Boc-protected amino ~3.2 Synthetic intermediate

Biological Activity

3-Amino-3-(2,6-difluorophenyl)propanoic acid is a fluorinated β-amino acid that has garnered attention for its potential biological activities. This compound, with the molecular formula C9H9F2NO2, is characterized by the presence of an amino group and a difluorophenyl substituent. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological macromolecules. The compound is believed to influence several biochemical pathways, including:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound could interact with neurotransmitter receptors, potentially affecting signal transduction.

Toxicological Profile

The compound exhibits acute toxicity when ingested and can cause skin irritation. According to PubChem, it is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Such toxicity profiles necessitate careful handling and consideration in therapeutic contexts.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties in cellular models of neurodegeneration. It has been shown to reduce oxidative stress and apoptosis in neuronal cells.
  • Anticancer Potential : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduces oxidative stress in neuronal cells
Anticancer ActivityInhibits proliferation of cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Synthesis and Structural Analysis

The synthesis of this compound has been achieved through various methods, including enzymatic approaches. Notably, lipase-catalyzed reactions have been utilized to produce enantiomerically pure forms of the compound .

Structural Characterization

The compound's structure has been characterized using techniques such as NMR spectroscopy. For example, in one study, the proton NMR spectrum revealed distinct chemical shifts corresponding to its functional groups, confirming its identity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-(2,6-difluorophenyl)propanoic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves the Michael addition of ammonia to α,β-unsaturated esters derived from 2,6-difluorocinnamic acid. For example, esterification of 2,6-difluorocinnamic acid followed by ammonia addition under controlled pH (8–9) yields the β-amino ester intermediate, which is hydrolyzed to the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures high purity (>95%). Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirming structure via 1^1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, NH2_2 as broad singlet) is critical .

Q. How should researchers characterize the structural and electronic properties of this fluorinated amino acid?

  • Methodological Answer : X-ray crystallography (as demonstrated for analogous fluorinated propanoic acids) reveals intermolecular hydrogen bonding patterns, such as O–H⋯O dimers, which influence crystal packing and solubility . Computational methods (DFT calculations) can predict electronic effects of the 2,6-difluoro substitution on aromatic ring electron density, impacting reactivity in peptide coupling or metal coordination. FT-IR spectroscopy (e.g., C=O stretch at ~1700 cm^{-1) and 19^{19}F NMR (chemical shifts between -110 to -120 ppm) further validate structural integrity .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Due to potential respiratory and dermal irritation (common in fluorinated amino acids), use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, avoiding moisture. In case of skin contact, wash immediately with soap/water (15 minutes); for spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictory NMR signals (e.g., split NH2_2 peaks) may arise from dynamic proton exchange or solvent effects. Use deuterated DMSO or D2_2O to stabilize exchangeable protons. Variable-temperature NMR (25–60°C) can resolve splitting caused by rotameric equilibria. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+^+ (expected m/z ~242.08 for C9_9H8_8F2_2NO2_2) and isotopic patterns .

Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer : The 2,6-difluoro group enhances electronegativity, increasing susceptibility to hydrolysis at extreme pH. Buffer solutions (pH 6–8) with 0.1% BSA or cyclodextrin inclusion complexes improve stability. Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify degradation products (e.g., defluorinated byproducts) .

Q. How does the fluorinated aromatic ring influence binding affinity in enzyme inhibition studies?

  • Methodological Answer : Fluorine’s electronegativity and size (van der Waals radius ~1.47 Å) enhance hydrophobic interactions and dipole-dipole contacts in active sites. Compare inhibition constants (Ki_i) of this compound against non-fluorinated analogs using fluorescence polarization or surface plasmon resonance (SPR). Molecular docking (e.g., AutoDock Vina) can predict binding poses, highlighting fluorine’s role in π-stacking with aromatic enzyme residues .

Q. What analytical techniques resolve enantiomeric purity challenges in asymmetric synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers, with retention times differing by 2–3 minutes. Circular dichroism (CD) spectroscopy (200–250 nm) confirms absolute configuration. For racemic mixtures, employ kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents to achieve >99% ee .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different solvents?

  • Methodological Answer : Solubility variations (e.g., high in DMSO vs. low in water) stem from hydrogen-bonding capacity and fluorophilic effects. Use the Hansen solubility parameters (δd_d, δp_p, δh_h) to model solvent compatibility. Experimental validation via turbidimetry (nephelometry) quantifies solubility limits. Note that polar aprotic solvents (DMF, DMSO) disrupt crystalline lattice energy more effectively than water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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